molecular formula C11H8ClNS B8327176 2-Chloro-5-(phenylthio)pyridine

2-Chloro-5-(phenylthio)pyridine

Cat. No. B8327176
M. Wt: 221.71 g/mol
InChI Key: ZFXKYWKSLGJAPI-UHFFFAOYSA-N
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Patent
US04092321

Procedure details

A solution of 2-chloro-5-(phenylthio) pyridine (2.21 g., .01 moles) in 50 ml. of methylene chloride is treated with a methylene chloride solution of 2.02 g. of 85% m-chloroperbenzoic acid. The solution is stirred at room temperature for 1 hour and washed with 50 ml. of aqueous saturated sodium bicarbonate solution. The organic layer is separated dried and evaporated in vacuo to yield 2-chloro-5-(phenylsulfinyl)pyridine.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][N:3]=1.ClC1C=CC=C(C(OO)=[O:23])C=1>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:23])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)SC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 50 ml
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)S(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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